molecular formula C25H23N3O4S B2940717 N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 1185164-28-6

N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2940717
CAS RN: 1185164-28-6
M. Wt: 461.54
InChI Key: ZLQODQDBGUBMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 GTPase. RAC1 is a member of the Rho family of GTPases and is involved in a variety of cellular processes, including cytoskeletal organization, cell migration, and cell division. ESI-09 has been shown to have potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

This compound is utilized in the synthesis of β-lactam antibiotics , which are crucial for treating bacterial infections. The ethoxyphenyl group in the compound can be oxidatively removed to yield N-dearylated 2-azetidinones, which are key intermediates in creating a variety of biologically active antibiotics .

Semi-Synthesis of Anticancer Agents

The structure of this compound allows for its use in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . These agents play a significant role in chemotherapy treatments for cancer patients .

Protective Group Chemistry

In the field of protective group chemistry, the compound’s amide-NH group can be protected and deprotected, which is essential for the synthesis of complex molecules. This process is vital for creating various pharmaceuticals .

Research on Oxidative Cleavage

The compound is used in research focusing on oxidative cleavage by ceric ammonium nitrate . This research can lead to the development of new methods for synthesizing N-unsubstituted β-lactams, which are important in pharmaceutical chemistry .

Chemical Education and Training

This compound is also used in chemical education and training, where students and researchers learn about Staudinger reactions and the synthesis of complex organic compounds. It serves as a practical example of advanced organic synthesis techniques .

properties

IUPAC Name

N-[4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-3-32-25-16-24(18-7-5-4-6-8-18)27-23-14-11-20(15-22(23)25)28-33(30,31)21-12-9-19(10-13-21)26-17(2)29/h4-16,28H,3H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQODQDBGUBMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide

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